molecular formula C12H10BrNO3 B13691071 Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13691071
M. Wt: 296.12 g/mol
InChI Key: YHBWVUWNYGJXGM-UHFFFAOYSA-N
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Description

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further substituted with a methyl group and a carboxylate ester. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromobenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazole derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents such as toluene or ethanol.

Major Products Formed:

  • Substituted oxazole derivatives
  • Functionalized biaryl compounds
  • Oxidized or reduced oxazole derivatives

Scientific Research Applications

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring contribute to its binding affinity and reactivity with biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Methyl 2-(3-Bromophenyl)acetate
  • 4-(3-Bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2(1H)-one

Comparison: Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the bromophenyl group enhances its reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity sets it apart from other bromophenyl derivatives, highlighting its significance in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3

InChI Key

YHBWVUWNYGJXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)C(=O)OC

Origin of Product

United States

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